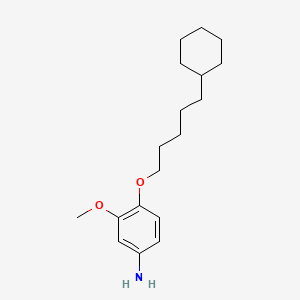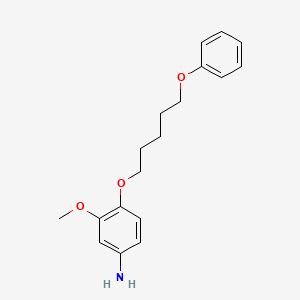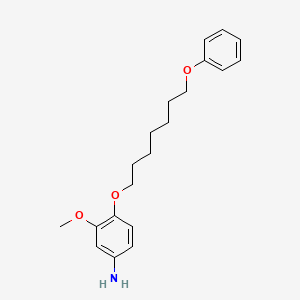
Unii-0K57643Y3A
Descripción general
Descripción
MDL-100240 es un inhibidor dual de la enzima convertidora de angiotensina y la endopeptidasa neutra. Este compuesto ha demostrado un potencial significativo en el tratamiento de la hipertensión y las enfermedades cardiovasculares al reducir eficazmente la presión arterial y revertir la hipertrofia ventricular izquierda .
Métodos De Preparación
La síntesis de MDL-100240 implica múltiples pasos. El proceso comienza con la reacción de 3,4-dihidro-2H-pirano con cianuro de potasio, ácido clorhídrico y ácido acético, seguido de un tratamiento con carbonato de amonio para proporcionar hidantoína. Este compuesto se hidroliza entonces con hidróxido de litio para dar la sal de litio racémica, que se trata posteriormente con trifluoroacetato de metilo y carbonato de litio para obtener el enantiómero ópticamente puro. El enantiómero se convierte en su éster metílico correspondiente utilizando ortoformiato de trimetilo y ácido clorhídrico. El éster se acopla entonces con cloruro de ácido N-ftaloil-L-fenilalanina para proporcionar el derivado del ácido alfa-amino-omega-hidroxihexanoico. Este derivado se somete a una oxidación en condiciones de Swern y ciclación para proporcionar el derivado de tetrahidropiridina. Los pasos finales implican una ciclación simultánea e hidrólisis del éster, eliminación del grupo ftaloil y acoplamiento con ácido (S)-3-fenil-2-acetoxipropiónico para obtener el producto final .
Análisis De Reacciones Químicas
MDL-100240 se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen hidróxido de litio, trifluoroacetato de metilo, ortoformiato de trimetilo y ácido clorhídrico. Los principales productos formados a partir de estas reacciones incluyen la sal de litio racémica, el enantiómero ópticamente puro, el éster metílico y el derivado del ácido alfa-amino-omega-hidroxihexanoico .
Aplicaciones Científicas De Investigación
MDL-100240 ha sido ampliamente estudiado por su potencial en el tratamiento de la hipertensión y las enfermedades cardiovasculares. Ha demostrado eficacia en la reducción de la presión arterial, la reversión de la hipertrofia ventricular izquierda y la prevención de la hipertrofia y la dilatación de la aorta y las arterias de resistencia. Además, MDL-100240 ha sido investigado por su capacidad de reducir los niveles de aldosterona y potenciar los efectos de la bradicinina . En la investigación científica, este compuesto se utiliza para estudiar los mecanismos de la hipertensión y las enfermedades cardiovasculares, así como para desarrollar nuevas estrategias terapéuticas para estas afecciones .
Mecanismo De Acción
MDL-100240 ejerce sus efectos inhibiendo tanto la enzima convertidora de angiotensina como la endopeptidasa neutra. Esta doble inhibición conduce a una disminución de la producción de angiotensina II, un potente vasoconstrictor, y a un aumento de los niveles de péptido natriurético auricular, que promueve la vasodilatación y la natriuresis. El compuesto también potencia los efectos de la bradicinina, un péptido que hace que los vasos sanguíneos se dilaten .
Comparación Con Compuestos Similares
MDL-100240 es único en su doble inhibición de la enzima convertidora de angiotensina y la endopeptidasa neutra. Los compuestos similares incluyen MDL-100173, que es un potente inhibidor competitivo de ambas enzimas, y ramipril, que es un inhibidor de la enzima convertidora de angiotensina. A diferencia de MDL-100240, el ramipril no inhibe la endopeptidasa neutra y, por lo tanto, puede no proporcionar el mismo nivel de eficacia en la reducción de la presión arterial y la reversión del daño cardiovascular .
Propiedades
IUPAC Name |
(4S,7S,12bR)-7-[[(2S)-2-acetylsulfanyl-3-phenylpropanoyl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-16(29)34-23(14-17-8-3-2-4-9-17)24(30)27-20-15-18-10-5-6-11-19(18)21-12-7-13-22(26(32)33)28(21)25(20)31/h2-6,8-11,20-23H,7,12-15H2,1H3,(H,27,30)(H,32,33)/t20-,21+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEZUMPHACQOGT-BJESRGMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(CC1=CC=CC=C1)C(=O)NC2CC3=CC=CC=C3C4CCCC(N4C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CC3=CC=CC=C3[C@H]4CCC[C@H](N4C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931603 | |
| Record name | 7-{[2-(Acetylsulfanyl)-1-hydroxy-3-phenylpropylidene]amino}-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142695-08-7 | |
| Record name | Mdl 100240 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142695087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-{[2-(Acetylsulfanyl)-1-hydroxy-3-phenylpropylidene]amino}-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M-100240 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K57643Y3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide](/img/structure/B1676025.png)
![[4-(3-ethylheptoxy)-3-methoxyphenyl]azanium;chloride](/img/structure/B1676026.png)


![methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium](/img/structure/B1676032.png)




![3-methoxy-4-[5-(4-methoxyphenyl)pentoxy]aniline](/img/structure/B1676040.png)


